molecular formula C22H35NO2 . HCl B000026 13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol CAS No. 4758-99-0

13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol

Cat. No.: B000026
CAS No.: 4758-99-0
M. Wt: 381.24-383.24 g/mol
InChI Key: RXGJFLXLQIECAN-UHFFFAOYSA-N
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Description

It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist.   Diterpene alkaloid purified from Aconitum seravschanicum Steinb, (Ranunculaceae fam.)
It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml
It is an antiarrhythmic of Ia and IV classes as a blocker of TTX sensitive Na+channels and a Ca++ antagonist. It is a potent antiarrythmic in experimental calcii chloridum-induced atrial flutter, aconitine-induced arrhythmia, strophantinum-induced tachiarrythmia and at left descendent coronary artery occlusion in dogs. By its antiarrhythmic activity and therapeutic width Dihydroatizine hydrochloride surpasses activity of known Ia class antiarrhythmics such as quinidine, procainamide, ajmaline and lydocaine, as well as activity of IV class antiarrhythmic such as calcium blocker verapamile. Field of use: Interesting as new chemical class of antiarrhythmics of Ia and IV classes. Recommended doses: 0,1 - 1,0 mg/kg. Recommended concentration: 10-6 - 10-5 g/ml

Properties

IUPAC Name

13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34NO2/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24/h14,16-19,24-25H,1,3-13H2,2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGJFLXLQIECAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4758-99-0
Record name Atisinium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Reactant of Route 2
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Reactant of Route 3
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Reactant of Route 4
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Reactant of Route 5
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol
Reactant of Route 6
13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol

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